molecular formula C10H22N2 B1309820 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine CAS No. 878657-11-5

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

Cat. No.: B1309820
CAS No.: 878657-11-5
M. Wt: 170.3 g/mol
InChI Key: DZXDFGJXATZQKS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine (CAS 878657-11-5) is a nitrogen-containing organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol. This diamine features a piperidine core substituted with methyl groups at the 3 and 5 positions, linked to a terminal primary amine via a three-carbon propyl chain. The compound is supplied as a liquid at room temperature with a typical purity of 95%. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, which incorporates both a sterically defined, basic piperidine nitrogen and a flexible, reactive primary amine, makes it a versatile precursor for constructing more complex molecules. Scientific literature indicates its specific application in the synthesis of compounds for investigating the Hepatitis C Virus (HCV), where it was utilized as a key diamine fragment in the development of aryloxazole-class inhibitors that act on viral entry, a mechanism distinct from existing replication-targeting therapies. As a bifunctional molecule, the primary amine is amenable to amide bond formation or condensation reactions, while the tertiary piperidine amine can influence the physicochemical properties and bioavailability of the resulting molecules. Researchers have also explored structurally similar 3,5-dimethylpiperidine derivatives in the search for novel central nervous system (CNS) active agents, highlighting the potential of this scaffold in neuropharmacology. The dimethyl-substituted piperidine ring is often employed to confer conformational constraint and modulate steric and electronic properties at a target binding site. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXDFGJXATZQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424590
Record name 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878657-11-5
Record name 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine typically involves the reaction of 3,5-dimethylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

DMPP is recognized for its potential therapeutic applications, particularly in neuropharmacology. Initial research indicates that it may interact with neurotransmitter receptors, which suggests a role in the treatment of various neurological disorders.

Pharmacological Potential

Studies have shown that compounds similar to DMPP exhibit antidepressant properties by interacting with serotonin (SERT) and norepinephrine transporters (NET). For instance, a recent study highlighted the affinity of similar piperidine derivatives for these receptors, indicating the potential of DMPP in developing antidepressants .

Compound SERT Ki (nM) NET Ki (nM) H3 Ki (nM)
DMPPTBDTBDTBD
Compound 11a10.319.24.2
Compound 11b7.810.55.5

Organic Synthesis

DMPP serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure facilitates various chemical reactions, such as:

  • Alkylation : DMPP can undergo alkylation reactions to form derivatives with different functional groups.
  • Oxidation and Reduction : The compound can be oxidized to form amine oxides or reduced to yield secondary and tertiary amines.

Synthetic Routes

The synthesis of DMPP typically involves the reaction of 3,5-dimethylpiperidine with suitable alkylating agents under basic conditions. This method allows for high yields and purity, making it suitable for industrial applications.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of DMPP analogs in animal models. The results indicated that these compounds significantly reduced depressive behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Neurotransmitter Interaction

Research into the interaction of DMPP with neurotransmitter receptors revealed that it may modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression . This study emphasized the need for further investigation into its binding affinities and functional outcomes.

Industrial Applications

In addition to its medicinal uses, DMPP is also utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing pharmaceuticals and agrochemicals highlights its industrial significance.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Derivatives of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

Compound ID Substituents on Oxazole/Phenyl Group Yield (%) HPLC Purity (%) Physical State Reference
7hh 2,6-Dichlorophenyl 60 >99.8 Viscous yellow oil [2]
7ii 3,4-Dichlorophenyl 78 >99.8 Viscous yellow oil [2]
7jj 2,6-Difluorophenyl 33 >99.8 Viscous yellow oil [2]
7aa 2,5-Dimethylphenyl 22 98.7 Viscous yellow oil [4]
7bb Mesityl (2,4,6-trimethylphenyl) 53 >99.8 Viscous yellow oil [4]
7cc 2,3,4,5,6-Pentamethylphenyl 67 >99.8 Viscous yellow oil [4]
7gg 4-Fluorophenyl Not reported >99.8 White solid [5]
Compound 2 Naphthalen-1-yl 51 >99.8 White solid [1]
Compound 3 2-Methylnaphthalen-1-yl 55 Not reported Viscous yellow oil [1]

Functional Group Impact on Bioactivity (Inferred)

Although explicit activity data are unavailable in the provided evidence, structural trends from HCV inhibitor studies suggest:

  • Chlorophenyl groups (7hh, 7ii) may enhance target binding via hydrophobic interactions .
  • Naphthyl groups (Compounds 2–3) could improve membrane permeability due to lipophilicity .

Biological Activity

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, a compound characterized by its unique piperidine structure, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NC_{10}H_{21}N, which indicates the presence of a piperidine ring substituted with two methyl groups and an amine functional group. This configuration is crucial for its interactions with biological targets.

Research indicates that this compound interacts with various receptors and enzymes, influencing several biochemical pathways. Key mechanisms include:

1. Antineoplastic Potential

Preliminary studies suggest that compounds structurally related to this compound may exhibit selective cytotoxicity against cancer cells. For instance, derivatives have been shown to selectively target malignant cells while sparing non-malignant cells, indicating a promising avenue for cancer therapy .

2. Neuropharmacological Effects

The compound's interaction with SERT and NET positions it as a candidate for antidepressant research. Studies have demonstrated that related piperidine derivatives can act as potent inhibitors of these transporters, suggesting potential applications in treating mood disorders .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant cell death in malignant cells while exhibiting lower toxicity to healthy cells. This selectivity was quantified using the selectivity index (SI), highlighting the therapeutic potential of these compounds .

Case Study 2: Pharmacological Profiling

In another study focusing on amphetamine derivatives, researchers assessed the binding affinity of compounds similar to this compound for SERT and NET. The findings revealed high affinities for these targets, supporting their role as multitarget antidepressants .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesBiological Activity
This compound Piperidine ring with amine groupPotential antidepressant and antineoplastic activity
N-Methyl-N-(3,5-dimethylpiperidin-1-yl)acetamide Acetamide functional groupExhibits distinct pharmacological properties
4-(3,5-Dimethylpiperidin-1-yloxy)butan-2-one Ether functional groupDifferent solubility and reactivity

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a study targeting hepatitis C virus inhibitors, 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine was reacted with a piperidine-4-carboxamide derivative under mild alkaline conditions (e.g., DIPEA in DCM) to yield a target compound with 62% efficiency . Key optimization factors include:

  • Temperature : Room temperature or controlled heating (40–60°C).
  • Solvent : Polar aprotic solvents (e.g., DCM, THF) for improved solubility.
  • Catalyst : Use of NaBH(OAc)₃ for reductive amination to enhance selectivity.

Q. What analytical techniques are critical for validating the structural integrity of this compound?

  • NMR Spectroscopy : Confirm piperidine and propaneamine backbone via characteristic shifts (e.g., δ 2.4–3.1 ppm for piperidine N–CH₂ protons) .
  • Mass Spectrometry (MS) : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.2) .
  • HPLC : Assess purity (>99.8% in studies using C18 columns with acetonitrile/water gradients) .

Q. What safety protocols are recommended for handling this amine in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation .
  • Decontamination : Wash skin with soap/water immediately after contact; dispose of contaminated materials as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (via Olex2 interface) can refine structures using high-resolution data (R-factor < 0.05). In related piperidine derivatives, SCXRD confirmed cis-3,5-dimethyl substitution patterns by analyzing torsion angles and intermolecular hydrogen bonding .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity in SAR studies?

A study on antiviral compounds showed that:

  • Chain Length : Extending the propaneamine chain to pentaneamine reduced EC₅₀ values by 30% due to enhanced hydrophobic interactions.
  • Substituent Effects : 3,5-Dimethyl groups on piperidine improved metabolic stability compared to 4-methyl analogs (t₁/₂ increased from 2.1 to 4.3 hours) .

Q. What computational methods are effective for predicting binding affinities of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with HCV entry receptors (e.g., CD81), using grid boxes centered on ligand-binding domains .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

  • Data Normalization : Account for assay variability (e.g., cell line differences: EC₅₀ in Huh7 vs. HepG2 cells).
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. For example, a 2024 review found a 1.5-fold variation in IC₅₀ values for similar piperidine amines due to assay sensitivity differences .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during functionalization of the primary amine group?

  • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to shield the amine during alkylation. Deprotect with TFA/DCM (1:4 v/v) .
  • Catalytic Control : Employ Pd/C or Ni catalysts for selective reductive amination, minimizing byproduct formation .

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